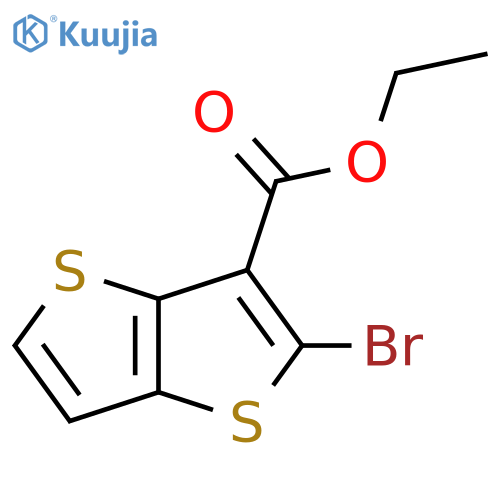

Cas no 2055722-78-4 (Ethyl 2-bromothieno3,2-bthiophene-3-carboxylate)

2055722-78-4 structure

商品名:Ethyl 2-bromothieno3,2-bthiophene-3-carboxylate

Ethyl 2-bromothieno3,2-bthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate

- Ethyl 5-bromothieno[3,2-b]thiophene-6-carboxylate

- TTCOOET-BR

- 2055722-78-4

- G76614

- Ethyl2-bromothieno[3,2-b]thiophene-3-carboxylate

- Ethyl 2-bromothieno3,2-bthiophene-3-carboxylate

-

- インチ: 1S/C9H7BrO2S2/c1-2-12-9(11)6-7-5(3-4-13-7)14-8(6)10/h3-4H,2H2,1H3

- InChIKey: TUHICDLJBHTOJQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(=O)OC([H])([H])C([H])([H])[H])C2=C(C([H])=C([H])S2)S1

計算された属性

- せいみつぶんしりょう: 289.90708g/mol

- ひょうめんでんか: 0

- XLogP3: 4

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 回転可能化学結合数: 3

- どういたいしつりょう: 289.90708g/mol

- 単一同位体質量: 289.90708g/mol

- 水素結合トポロジー分子極性表面積: 82.8Ų

- 重原子数: 14

- 複雑さ: 237

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

Ethyl 2-bromothieno3,2-bthiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E260310-1000mg |

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate |

2055722-78-4 | 1g |

$ 750.00 | 2022-06-02 | ||

| TRC | E260310-2000mg |

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate |

2055722-78-4 | 2g |

$ 1195.00 | 2022-06-02 | ||

| TRC | E260310-500mg |

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate |

2055722-78-4 | 500mg |

$ 450.00 | 2022-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686548-100mg |

TTCOOEt-Br |

2055722-78-4 | 98% | 100mg |

¥496.00 | 2023-11-21 |

Ethyl 2-bromothieno3,2-bthiophene-3-carboxylate 関連文献

-

Shungang Liu,Wenyan Su,Xianshao Zou,Xiaoyan Du,Jiamin Cao,Nong Wang,Xingxing Shen,Xinjian Geng,Zilong Tang,Arkady Yartsev,Maojie Zhang,Wolfgang Gruber,Tobias Unruh,Ning Li,Donghong Yu,Christoph J. Brabec,Ergang Wang J. Mater. Chem. A 2020 8 5995

-

Gang Wang,Xuejiao Tang,Yalun Zhao,Mingfan Li,Pingping Huang,Xiaoying Zhang,Chao Weng,Ping Shen J. Mater. Chem. C 2024 12 311

-

Yung-Jing Xue,Fong-Yi Cao,Po-Kai Huang,Yen-Chen Su,Yen-Ju Cheng J. Mater. Chem. A 2020 8 5315

-

Wei Gao,Tao Liu,Jiewei Li,Yiqun Xiao,Guangye Zhang,Yuzhong Chen,Cheng Zhong,Xinhui Lu,He Yan,Chuluo Yang J. Mater. Chem. A 2019 7 11053

2055722-78-4 (Ethyl 2-bromothieno3,2-bthiophene-3-carboxylate) 関連製品

- 22913-26-4(methyl thiophene-3-carboxylate)

- 6007-85-8(3,4-Thiophenedicarboxylic Anhydride)

- 4282-35-3(Dimethyl thiophene-3,4-dicarboxylate)

- 317385-62-9(Butyl 3-Thiophenecarboxylate)

- 60718-97-0(4-Dibenzothiophenecarboxylic acid, methyl ester)

- 919535-99-2(Benzo[b]thiophene-3-carboxylic acid, butyl ester)

- 19432-66-7(Ethyl 2-methylthiophene-3-carboxylate)

- 21339-70-8(2-Dibenzothiophenecarboxylicacid, 1,4-dimethyl-, methyl ester)

- 5751-80-4(Ethyl thiophene-3-carboxylate)

- 959632-57-6(Ethyl benzo[b]thiophene-7-carboxylate)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬